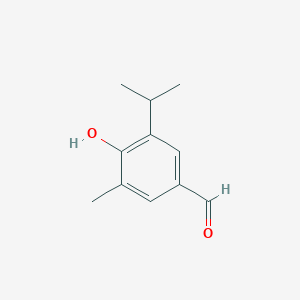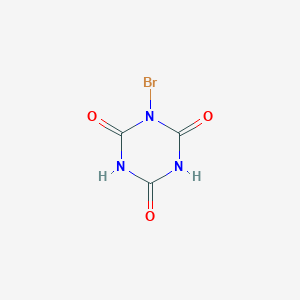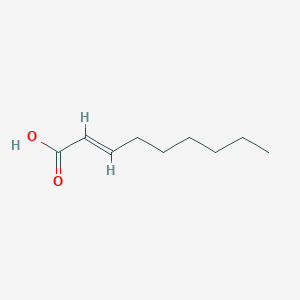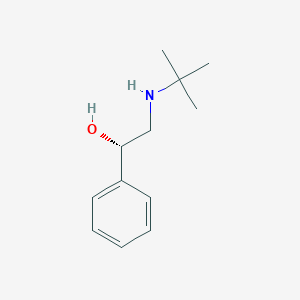
(S)-(+)-2-tert-Butylamino-1-phenylethanol
Übersicht
Beschreibung
(S)-(+)-2-tert-Butylamino-1-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a tert-butylamino group and a phenylethanol moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-tert-Butylamino-1-phenylethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of chiral catalysts to ensure the desired enantiomer is obtained. For instance, the reduction of 2-tert-butylamino-1-phenylpropan-1-one using a chiral reducing agent can yield this compound with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum supported on carbon, under controlled temperature and pressure conditions to achieve efficient and selective reduction.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-2-tert-Butylamino-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
- Oxidation can yield 2-tert-butylamino-1-phenylpropan-1-one.
- Reduction can produce 2-tert-butylamino-1-phenylpropanamine.
- Substitution reactions can lead to a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-2-tert-Butylamino-1-phenylethanol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of beta-adrenergic agonists and other pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-(+)-2-tert-Butylamino-1-phenylethanol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s structure allows it to mimic the action of natural neurotransmitters, leading to the activation or inhibition of these receptors. This interaction can modulate various physiological responses, making it valuable in the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- ®-(-)-2-tert-Butylamino-1-phenylethanol
- 2-tert-Butylamino-1-phenylpropan-1-one
- 2-tert-Butylamino-1-phenylpropanamine
Comparison: (S)-(+)-2-tert-Butylamino-1-phenylethanol is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer ®-(-)-2-tert-Butylamino-1-phenylethanol. The presence of the tert-butylamino group also differentiates it from other phenylethanol derivatives, providing unique reactivity and interaction profiles.
Eigenschaften
IUPAC Name |
(1S)-2-(tert-butylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOOKOHYKJCPB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468182 | |
| Record name | (S)-(+)-2-tert-Butylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-32-4 | |
| Record name | (S)-(+)-2-tert-Butylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-tert-Butylamino-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


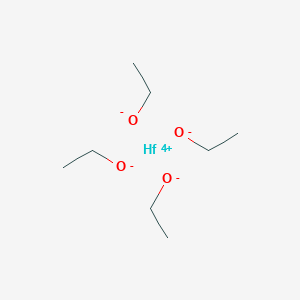

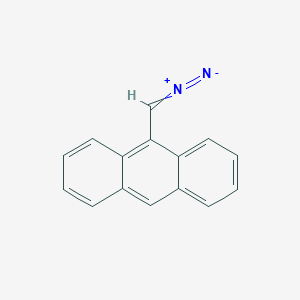
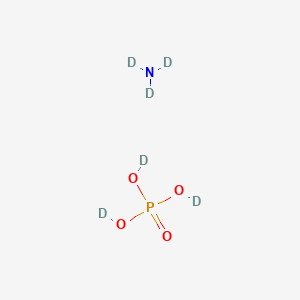
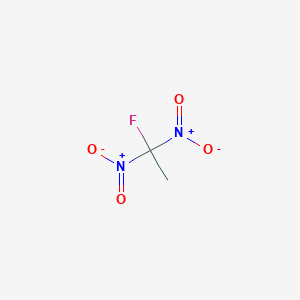
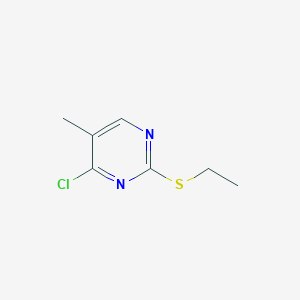
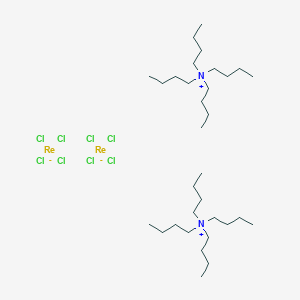
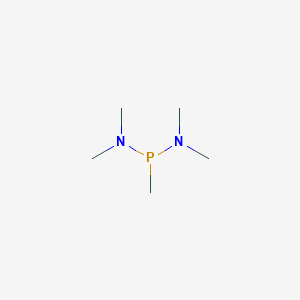
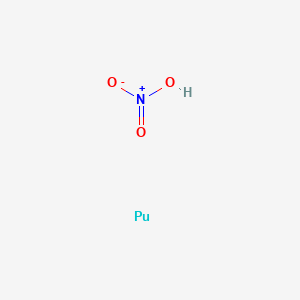
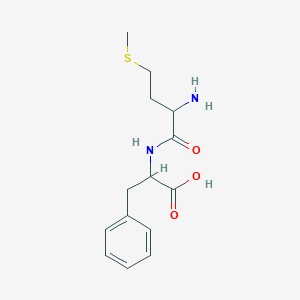
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)
